molecular formula C21H28N2O2 B11197039 1-(4-Ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol

1-(4-Ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol

Cat. No.: B11197039
M. Wt: 340.5 g/mol
InChI Key: AZGCCFJMPAKXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxyphenyl group and a methylphenyl group attached to a piperazine ring, which is further connected to an ethan-1-ol moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the piperazine ring.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached to the piperazine ring via a similar nucleophilic substitution reaction.

    Formation of the Ethan-1-ol Moiety: The ethan-1-ol moiety is introduced through a reduction reaction, where a suitable precursor is reduced to form the final product.

Industrial Production Methods

In an industrial setting, the production of 1-(4-ETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under various conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a tool to investigate the interactions between molecules and biological targets.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ETHOXYPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL
  • 1-(4-METHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL
  • 1-(4-ETHOXYPHENYL)-2-[4-(3-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL

Uniqueness

1-(4-ETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxyphenyl and methylphenyl groups attached to the piperazine ring provides a unique structural framework that can interact with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C21H28N2O2/c1-3-25-20-9-7-18(8-10-20)21(24)16-22-11-13-23(14-12-22)19-6-4-5-17(2)15-19/h4-10,15,21,24H,3,11-14,16H2,1-2H3

InChI Key

AZGCCFJMPAKXCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC(=C3)C)O

Origin of Product

United States

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